(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone

Catalog No.
S12289943
CAS No.
M.F
C18H23NO2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(te...

Product Name

(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone

IUPAC Name

oxolan-3-yl(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl)methanone

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c20-17(15-6-12-21-13-15)19-10-8-18(9-11-19)7-5-14-3-1-2-4-16(14)18/h1-4,15H,5-13H2

InChI Key

DZUIANIZDQYDOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)N2CCC3(CCC4=CC=CC=C43)CC2

The compound (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone is a complex organic molecule characterized by its unique spiro structure, which consists of two fused ring systems. The molecular formula is C16H21NC_{16}H_{21}N with a molecular weight of approximately 241.35 g/mol. This compound features a piperidine ring fused to an indene system, along with a tetrahydrofuran moiety, which contributes to its distinctive chemical properties. The presence of the methanone functional group adds to its reactivity and potential biological activity.

The chemical reactivity of this compound can be attributed to several functional groups present within its structure. Typical reactions may include:

  • Nucleophilic Substitution: The carbonyl group in the methanone can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carbonyl can also be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: The spiro structure can participate in cyclization reactions under specific conditions, potentially forming new ring systems.

The synthesis of (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone can be approached through several methods:

  • Multi-step Synthesis: Starting from commercially available indene and piperidine derivatives, a multi-step synthetic route involving cyclization and functional group transformations can be utilized.
  • One-pot Reactions: Recent advancements in organic synthesis allow for one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield.
  • Catalytic Methods: Utilizing catalysts such as palladium or nickel complexes can facilitate the formation of the spiro structure under milder conditions.

The unique structure of (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone suggests several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development for treating neurological disorders or pain management.
  • Chemical Probes: This compound could be utilized as a chemical probe in biochemical studies to explore specific receptor interactions or metabolic pathways.
  • Material Science: The spirocyclic framework may find applications in the development of novel materials with unique mechanical or electronic properties.

Interaction studies involving this compound are crucial for understanding its pharmacological profile. Potential areas of investigation include:

  • Receptor Binding Studies: Determining how this compound interacts with various neurotransmitter receptors (e.g., serotonin, dopamine) could provide insights into its therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems will help predict its efficacy and safety profile.
  • Synergistic Effects with Other Compounds: Exploring how this compound interacts with other drugs could reveal potential for combination therapies.

Several compounds share structural similarities with (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone, each exhibiting unique characteristics:

Compound NameCAS NumberSimilarityNotable Features
2,3-Dihydrospiro[indene-1,4'-piperidine]428-38-60.97Lacks tetrahydrofuran moiety
5-Methyl-2,3-dihydrospiro[indene-1,4'-piperidine]1368439-54-60.97Contains methyl substitution
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride96651-85-30.97Salt form with enhanced solubility
1,3-Dihydrospiro[indene-2,4'-piperidine]6841-89-00.97Different spiro configuration
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]134697-64-60.95Naphthalene core instead of indene

These comparisons highlight the uniqueness of the target compound due to the presence of both the tetrahydrofuran and methanone functionalities alongside its spirocyclic structure. Further research into these compounds could elucidate their respective biological activities and potential therapeutic applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

285.172878976 g/mol

Monoisotopic Mass

285.172878976 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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